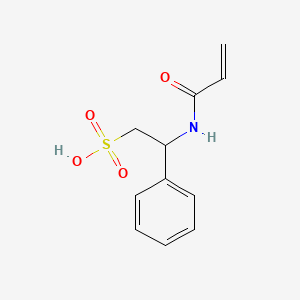
2-(Acryloylamino)-2-phenylethanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acryloylamino)-2-phenylethanesulfonic acid is a unique organic compound that combines the properties of an acrylamide and a sulfonic acid. This compound is of significant interest due to its potential applications in various fields, including polymer chemistry, materials science, and biomedical research. Its structure features an acryloyl group, an amine group, and a phenyl group, making it a versatile building block for synthesizing complex molecules and polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acryloylamino)-2-phenylethanesulfonic acid typically involves the reaction of acryloyl chloride with an appropriate amine precursor. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Acryloyl Chloride Reaction: Acryloyl chloride is reacted with the amine precursor in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.
化学反应分析
Types of Reactions: 2-(Acryloylamino)-2-phenylethanesulfonic acid can undergo various chemical reactions, including:
Polymerization: The acryloyl group allows for free radical polymerization, making it useful in the synthesis of polymers and copolymers.
Substitution Reactions:
Oxidation and Reduction: The phenyl group can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Polymers and Copolymers: Used in materials science and biomedical applications.
Functionalized Derivatives: Used in chemical synthesis and drug development.
科学研究应用
2-(Acryloylamino)-2-phenylethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Biology: Employed in the development of biomaterials and hydrogels for tissue engineering and drug delivery.
Medicine: Investigated for its potential use in drug formulations and as a component in diagnostic assays.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-(Acryloylamino)-2-phenylethanesulfonic acid is primarily related to its ability to form polymers and interact with biological molecules. The acryloyl group can undergo polymerization, leading to the formation of networks that can encapsulate drugs or other active agents. The sulfonic acid group can interact with proteins and other biomolecules, influencing their activity and stability.
相似化合物的比较
N-Acryloyl-L-phenylalanine: Similar in structure but lacks the sulfonic acid group.
N-Acryloyl-L-glutamic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
N-Acryloyl-L-threonine: Features a hydroxyl group in place of the phenyl group.
Uniqueness: 2-(Acryloylamino)-2-phenylethanesulfonic acid is unique due to the presence of both an acryloyl group and a sulfonic acid group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for the synthesis of polymers with unique properties and the development of advanced materials for various scientific and industrial applications.
属性
CAS 编号 |
32885-13-5 |
|---|---|
分子式 |
C11H13NO4S |
分子量 |
255.29 g/mol |
IUPAC 名称 |
2-phenyl-2-(prop-2-enoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C11H13NO4S/c1-2-11(13)12-10(8-17(14,15)16)9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)(H,14,15,16) |
InChI 键 |
CGRRTNMGLUWMLJ-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NC(CS(=O)(=O)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
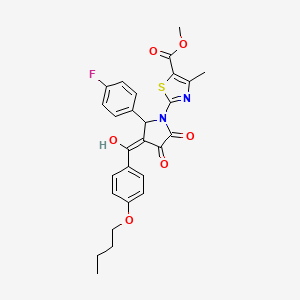
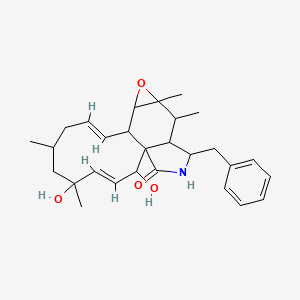
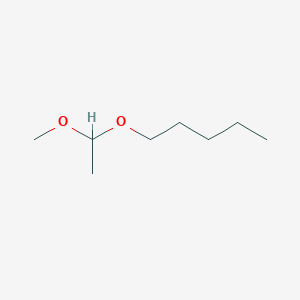
![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
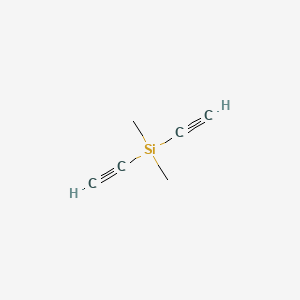
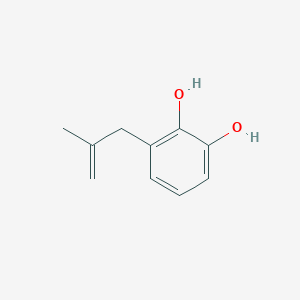

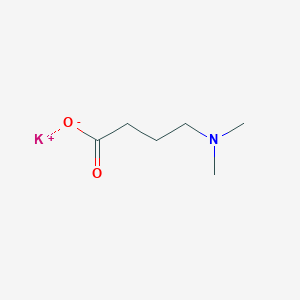
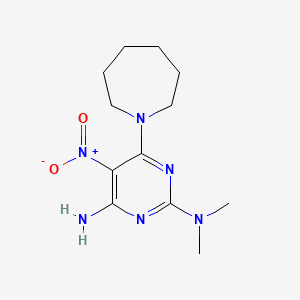
![[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate](/img/structure/B14151827.png)

